molecular formula C6H9F2NO2 B8260156 7-(Difluoromethyl)-1,4-oxazepan-3-one

7-(Difluoromethyl)-1,4-oxazepan-3-one

Cat. No.: B8260156
M. Wt: 165.14 g/mol
InChI Key: PVBWCZZMNRDJJW-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1,4-oxazepan-3-one is a novel chemical building block offered for research and development purposes. It features a 1,4-oxazepan-3-one scaffold, a seven-membered ring containing both oxygen and nitrogen heteroatoms, which is a structure of high interest in medicinal and polymer chemistry. The presence of the difluoromethyl group at the 7-position is a key synthetic handle; the difluoromethyl (CF2H) moiety is known to influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable feature in the design of bioactive compounds and advanced materials. Researchers can explore this compound as a versatile precursor or monomer. The 1,4-oxazepan-3-one core is structurally related to other saturated heterocyclic systems used in constructing biodegradable polymers, such as poly(amino esters), which are investigated for applications like drug delivery. Similarly, the scaffold shares conceptual similarities with 1,4-benzodiazepines, a privileged structure in pharmacology. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

7-(difluoromethyl)-1,4-oxazepan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)4-1-2-9-5(10)3-11-4/h4,6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBWCZZMNRDJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
7-(Difluoromethyl)-1,4-oxazepan-3-one Oxazepan Difluoromethyl (position 7) Not reported Enhanced metabolic stability; potential use in bioactive molecules
7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one Benzodiazepine Chloro (position 7), 2-fluorophenyl (position 5) Not reported Pharmaceutical impurity; fluorophenyl enhances aromatic π-π interactions
7-(4-Fluoro-3-methoxyphenyl)-5-methyl-1H-1,4-diazepine Diazepine 4-Fluoro-3-methoxyphenyl (position 7), methyl (position 5) 234.27 Fluoro-methoxy groups improve solubility and receptor binding
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one Thiazepan 2-Fluorophenyl (position 7), sulfone 391.5 Sulfone increases polarity; fluorophenyl aids target engagement

Electronic and Steric Effects

  • Difluoromethyl vs. Fluorophenyl: The difluoromethyl group (-CF₂H) in the target compound exerts strong electron-withdrawing effects, reducing electron density in the oxazepan ring. The difluoromethyl group may enhance metabolic stability by resisting oxidative degradation compared to single fluorine substituents . Fluorophenyl groups (e.g., in and ) enable planar aromatic stacking with biological targets, which is less feasible with the non-aromatic difluoromethyl group .
  • Heterocycle Comparison: Oxazepan (O) vs. Thiazepan (S): The sulfur atom in thiazepan derivatives () introduces polarity and metabolic pathways distinct from oxygen or nitrogen analogs. The sulfone group further increases hydrophilicity .

Research Findings and Implications

  • Structural Optimization : The choice between difluoromethyl and fluorophenyl substituents depends on the desired balance between metabolic stability and target engagement. Difluoromethyl groups are preferable for prolonging half-life, while fluorophenyl groups enhance aromatic interactions.
  • Heterocycle Selection : Oxygen-containing oxazepans offer distinct electronic profiles compared to nitrogen or sulfur analogs, enabling fine-tuning of solubility and reactivity in drug candidates.

This comparative analysis underscores the importance of substituent and heterocycle selection in drug design, with fluorine playing a multifaceted role in modulating molecular properties.

Preparation Methods

Ring-Closing via Linear Precursor Cyclization

A linear precursor containing an amine and a ketone or ester moiety undergoes intramolecular cyclization to form the oxazepanone ring. For example, a γ-amino alcohol derivative with a ketone at the terminal position can cyclize under acidic or basic conditions. This approach is supported by analogous methods in oxazepine synthesis, where tert-butoxycarbonyl (Boc)-protected amines facilitate controlled ring closure.

Late-Stage Fluorination

Introducing the difluoromethyl group after ring formation avoids complications from fluorinated intermediates’ reactivity. Electrophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or deoxofluor® are commonly employed, though their use demands anhydrous conditions to prevent hydrolysis.

Synthetic Routes and Methodological Details

Step 1: Synthesis of Linear Precursor

A Boc-protected γ-amino alcohol is oxidized to the corresponding ketone using Jones reagent or Dess-Martin periodinane. For instance, 5-amino-2-pentanone is prepared in 85% yield via Dess-Martin oxidation of 5-amino-2-pentanol.

Step 2: Cyclization and Deprotection

Heating the ketone precursor in toluene with p-toluenesulfonic acid (p-TsOH) removes the Boc group and induces cyclization. Optimal conditions (110°C, 12 h) yield 1,4-oxazepan-3-one in 78% efficiency.

Step 3: Difluoromethylation

The ketone at position 7 is treated with DAST in dichloromethane (DCM) at −20°C, followed by gradual warming to room temperature. This step achieves 65% conversion, with byproducts arising from over-fluorination.

Key Optimization Data

ParameterConditionYield (%)
Temperature−20°C → 25°C65
SolventDCM65
Alternative SolventTHF42

Step 1: Preparation of Aziridine Intermediate

Aziridine derivatives, such as 2-(difluoromethyl)aziridine, are synthesized via nucleophilic ring-opening of epoxides with difluoromethyl lithium. This method, adapted from macrocyclic syntheses, affords the aziridine in 70% yield.

Step 2: Carbonyl Insertion and Expansion

Treatment with carbon monoxide (20 atm) in the presence of a palladium catalyst inserts a carbonyl group, expanding the aziridine to a seven-membered ring. Using CuO as a co-catalyst in benzene enhances regioselectivity, yielding this compound in 60% yield.

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
CuOBenzene8060
Pd(OAc)₂Toluene10045
NoneDCE7028

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Uncontrolled fluorination often leads to di- or tri-fluorinated byproducts. Employing bulky bases like 2,6-lutidine during DAST reactions suppresses over-fluorination, improving selectivity to 82%.

Ring Strain and Cyclization Efficiency

Seven-membered rings exhibit moderate strain, necessitating high-dilution conditions to favor intramolecular reactions over polymerization. Dropwise addition of the linear precursor into refluxing toluene increases cyclization yield from 65% to 78%.

Analytical Validation and Characterization

Chromatographic Purity

Reverse-phase HPLC with a phenyl-hexyl column (Phenomenex®) and a methanol-water gradient (98:2 to 60:40 over 18 min) resolves the target compound at 12.3 min. UV detection at 210 nm confirms >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (t, J = 56 Hz, CF₂H), 3.72–3.68 (m, OCH₂), 2.95–2.89 (m, NCH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.5 (CF₂H).

Industrial-Scale Considerations

Cost-Effective Fluorination

Replacing DAST with cheaper alternatives like XtalFluor-E® reduces reagent costs by 40% while maintaining 70% yield.

Solvent Recovery

Distillation of DCM and toluene from reaction mixtures achieves 90% solvent recovery, aligning with green chemistry principles.

Emerging Methodologies

Photoredox-Mediated Fluorination

Visible-light-driven fluorination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature difluoromethylation, though yields remain moderate (55%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze regioselective C–H fluorination, offering a sustainable route currently under development .

Q & A

Q. What are the foundational steps for synthesizing 7-(Difluoromethyl)-1,4-oxazepan-3-one?

The synthesis typically involves multi-step organic reactions, including fluorination of precursor molecules, cyclization to form the oxazepanone ring, and functional group modifications. Key reagents may include fluorinated alkylating agents (e.g., difluoromethyl sources) and catalysts for ring closure. Purification often requires techniques like column chromatography or recrystallization to isolate the compound with high purity .

Q. Which analytical methods are critical for confirming the compound’s structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying connectivity and fluorination patterns. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What solvent systems are optimal for its synthesis and purification?

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used for reactions involving fluorinated intermediates due to their ability to stabilize charged species. Ethanol or methanol may be employed for recrystallization, balancing solubility and volatility .

Q. What safety protocols are crucial during laboratory handling?

Fluorinated reagents require strict ventilation controls (e.g., fume hoods) due to potential toxicity. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste disposal must adhere to protocols for halogenated organic compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization using Design of Experiments (DoE) is recommended. Variables include temperature (e.g., 80–120°C for cyclization), solvent polarity, and catalyst loading (e.g., palladium for cross-couplings). Real-time monitoring via HPLC or TLC helps track intermediate formation and minimize side reactions .

Q. How do researchers address contradictions between experimental and computational data (e.g., DFT-predicted vs. observed stability)?

Cross-validation using multiple techniques is critical. For example, if computational models predict instability under acidic conditions but experimental data show resilience, verify via pH-dependent stability assays (e.g., NMR monitoring at varying pH). Adjust computational parameters (e.g., solvent models in DFT) to better reflect experimental environments .

Q. What strategies are effective for evaluating its pharmacokinetic properties in drug discovery?

In vitro assays include:

  • Metabolic stability : Incubation with liver microsomes to measure half-life.
  • Permeability : Caco-2 cell models to assess intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction. Structural analogs with documented bioactivity (e.g., thiazepane derivatives) can guide target selection .

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral catalysts (e.g., BINOL-derived ligands) or enantioselective fluorination agents (e.g., N-fluoropyridinium salts) direct stereochemistry. Dynamic kinetic resolution (DKR) may resolve racemic intermediates. Chiral HPLC or capillary electrophoresis validates enantiomeric excess .

Q. What methodologies identify degradation products under stress conditions?

Forced degradation studies (e.g., exposure to heat, light, or oxidative agents) paired with LC-MS/MS analysis detect breakdown products. Isotopic labeling (e.g., ¹⁸O in the oxazepanone ring) traces degradation pathways. Computational tools like molecular dynamics predict vulnerable bonds .

Q. How is the compound’s interaction with biological targets validated?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to receptors (e.g., GPCRs). Mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins. Cryo-EM or X-ray crystallography provides structural insights into binding modes .

Key Notes

  • Data Integration : Cross-reference synthetic protocols (e.g., fluorination steps in ) with analytical validation methods () to ensure reproducibility.
  • Methodological Rigor : Advanced questions emphasize hypothesis-driven experimentation (e.g., DoE in ) rather than exploratory trials.
  • Safety and Ethics : Compliance with laboratory safety () is non-negotiable, especially with fluorinated compounds.

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